Dimethyl (1-hydroxypentyl)phosphonate
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Overview
Description
Dimethyl (1-hydroxypentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxypentyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of dimethyl phosphite with 1-bromopentanol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-hydroxypentyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pentanal or pentanone, while reduction of the phosphonate group can produce phosphine derivatives .
Scientific Research Applications
Dimethyl (1-hydroxypentyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (1-hydroxypentyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-hydroxyethyl)phosphonate
- Dimethyl (1-hydroxypropyl)phosphonate
- Dimethyl (1-hydroxybutyl)phosphonate
Uniqueness
Dimethyl (1-hydroxypentyl)phosphonate is unique due to its specific hydroxypentyl chain, which imparts distinct chemical and physical properties. Compared to shorter-chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications .
Properties
CAS No. |
110931-30-1 |
---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpentan-1-ol |
InChI |
InChI=1S/C7H17O4P/c1-4-5-6-7(8)12(9,10-2)11-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
JAIAQWIUDKDVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)P(=O)(OC)OC |
Origin of Product |
United States |
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